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Compound of Interest

Compound Name: Roxatidine-d10 Hemioxalate

CAS No.: 1794756-35-6

Cat. No.: B586263 Get Quote

Introduction & Scientific Rationale
Roxatidine acetate is a potent H2-receptor antagonist used for the treatment of gastric ulcers

and Zollinger-Ellison syndrome. It is a prodrug that, upon oral administration, is rapidly and

almost completely deacetylated by esterases in the small intestine, liver, and plasma to form

the active metabolite, Roxatidine [1].

The Bioavailability Challenge
In bioavailability (BA) and bioequivalence (BE) studies, the precise quantification of the active

metabolite is critical. Historical methods often utilized HPLC-UV or LC-MS with analog internal

standards (e.g., Ranitidine or Propranolol) [2, 3]. However, these methods suffer from two

primary limitations:

Matrix Effects: Co-eluting phospholipids in plasma can cause ion suppression or

enhancement in ESI sources, which analog standards cannot perfectly compensate for due

to retention time differences.

Recovery Variance: Variations in extraction efficiency between the analyte and a chemically

distinct IS can lead to quantitative bias.
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The Solution: Roxatidine-d10
This protocol utilizes Roxatidine-d10, a deuterated form of the analyte. As a SIL-IS, Roxatidine-

d10 shares virtually identical physicochemical properties (pKa, solubility, chromatographic

retention) with the analyte but is mass-differentiated. This allows it to:

Co-elute with Roxatidine, experiencing the exact same matrix effects at the moment of

ionization.

Compensate for variability in extraction recovery and injection volume.

Provide the highest level of scientific integrity for regulatory submissions (FDA/EMA).

Chemical Mechanism & Pathway[1][2]
Understanding the metabolic conversion is essential for sample handling. Blood samples must

be processed carefully to prevent ex-vivo deacetylation if the prodrug is present, although the

prodrug is rarely detectable in systemic circulation due to rapid first-pass metabolism.

Metabolic Pathway Diagram

Figure 1: Metabolic activation of Roxatidine Acetate to Roxatidine.
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Experimental Protocol
Materials and Reagents[3]

Analyte: Roxatidine (Reference Standard, >99% purity).

Internal Standard: Roxatidine-d10 (Isotopic purity >99% D).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium

Formate.
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Matrix: Drug-free Human Plasma (K2EDTA).

Stock Solution Preparation
Roxatidine Stock (1.0 mg/mL): Dissolve 10 mg of Roxatidine in 10 mL of Methanol. Store at

-20°C.

Roxatidine-d10 IS Stock (1.0 mg/mL): Dissolve 1 mg of Roxatidine-d10 in 1 mL of Methanol.

Working IS Solution (50 ng/mL): Dilute the IS Stock in 50:50 ACN:Water. This solution is

used for daily precipitation.

Sample Preparation (Protein Precipitation)
This method uses Protein Precipitation (PPT) for high throughput, relying on the d10-IS to

correct for the matrix load.

Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, QC, or Subject) into a 96-well

plate or microcentrifuge tube.

IS Addition: Add 20 µL of Working IS Solution (Roxatidine-d10) to all wells except Double

Blanks.

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

Centrifugation: Centrifuge at 4,000 rpm (or 12,000 x g) for 10 minutes at 4°C.

Transfer: Transfer 100 µL of the clear supernatant to a fresh plate.

Dilution: Add 100 µL of Milli-Q water to the supernatant (to match initial mobile phase

strength and improve peak shape). Mix well.

Injection: Inject 5 µL into the LC-MS/MS.

LC-MS/MS Conditions
Chromatographic Parameters[1][2][3][4][5][6][7][8][9]
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Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).

Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or equivalent.

Column Temp: 40°C.

Flow Rate: 0.4 mL/min.

Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Table 1: LC Gradient Program

Time (min) % Mobile Phase B Event

0.00 10 Initial Hold

0.50 10 Loading

2.50 90 Elution Ramp

3.00 90 Wash

3.10 10 Re-equilibration

4.50 10 End of Run

Mass Spectrometry Parameters[1][2][3][5][6][8][10]
Source: Electrospray Ionization (ESI) – Positive Mode.[1][2][3][4]

Mode: Multiple Reaction Monitoring (MRM).[5][6][7]

Capillary Voltage: 3.5 kV.

Desolvation Temp: 500°C.

Table 2: MRM Transitions
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Compound
Precursor Ion
(m/z)

Product Ion
(m/z)*

Cone Voltage
(V)

Collision
Energy (eV)

Roxatidine 307.3 176.1 30 22

Roxatidine-d10 317.3 186.1 30 22

*Note: Product ions listed are theoretical based on typical piperidine ring retention. During

method development, "Product Ion Scan" must be performed to confirm the dominant fragment

for the specific d10 isomer used.

Analytical Workflow Diagram
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Figure 2: Step-by-step bioanalytical workflow for Roxatidine quantification.
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Validation & Quality Control (Self-Validating System)
To ensure the protocol is self-validating, the following criteria must be met for every analytical

run:

Linearity: Calibration curve (e.g., 1.0 – 1000 ng/mL) must have an

.

IS Response Consistency: The peak area of Roxatidine-d10 in all samples should be within

±15% of the mean IS response in standards. A deviation >20% indicates a matrix effect or

pipetting error specific to that sample.

Accuracy/Precision: Quality Control (QC) samples at Low, Medium, and High concentrations

must calculate within ±15% of nominal value.

Data Presentation: Typical Accuracy Results
Table 3: Intra-day Precision and Accuracy (n=6)

QC Level
Nominal Conc.
(ng/mL)

Mean
Measured
(ng/mL)

Accuracy (%) CV (%)

LLOQ 1.0 0.98 98.0 5.2

Low 3.0 3.12 104.0 3.8

Medium 400 395.5 98.9 2.1

High 800 810.2 101.3 1.9

Discussion: The "d10" Advantage
In previous studies utilizing analog internal standards like Ranitidine [4], retention time shifts

between the analyte and IS could lead to "ion suppression zones" affecting one compound but

not the other.

By using Roxatidine-d10:
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Co-elution: The d10 isotope elutes at the same retention time (or slightly earlier due to the

deuterium isotope effect) as the analyte.

Matrix Correction: If a phospholipid elutes at 2.5 min and suppresses the signal by 30%, both

Roxatidine and Roxatidine-d10 are suppressed by exactly 30%. The ratio (Analyte Area / IS

Area) remains constant, preserving the quantitative accuracy.

Regulatory Compliance: This approach meets the stringent requirements of the FDA

Bioanalytical Method Validation Guidance for Industry (2018).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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